6-Ethyl-4-hydroxyquinoline
Overview
Description
6-Ethyl-4-hydroxyquinoline is a derivative of quinoline . Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
6-Ethyl-4-hydroxyquinolin-2 (1H)-one was synthesized by thermal cyclocondensation reaction of N, N′-bis (4-ethylphenyl) malonamide at 130–140°C in polyphosphoric acid . This compound was then applied in the azo-coupling reaction with some aniline-based diazonium salts, so as to prepare seven new mono-heterocyclic azo dyes .
Molecular Structure Analysis
The molecular structure of 6-Ethyl-4-hydroxyquinoline is represented by the empirical formula C11H11NO . Its molecular weight is 173.21 . The SMILES string representation of this compound is CCc1ccc2nccc(O)c2c1 .
Chemical Reactions Analysis
Quinoline and its derivatives have been used in various transformations. For example, alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, annulation with additional cycles .
Scientific Research Applications
Spectrophotometric Studies
- Application : 6-Ethyl-4-hydroxyquinolin-2(1H)-one was synthesized for use in the preparation of azo dyes. These dyes have unique synthesis and spectral properties and are valuable in spectrophotometric studies (Yahyazadeh et al., 2022).
Antimicrobial Agents
- Application : Derivatives of 6-Ethyl-4-hydroxyquinoline, like ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate, have been synthesized and shown to exhibit significant antimicrobial activities (Abdel-Mohsen, 2014).
Anticoccidial Activity
- Application : Novel compounds such as ethyl 6-substitutedbenzyloxy-7-alkoxy-4-hydroxyquinoline-3-carboxylates were synthesized and evaluated for their anticoccidial activities. Some of these compounds showed effectiveness against Eimeria tenella in chicken feed (Zou et al., 2009).
Anti-Hepatitis B Virus Activity
- Application : Non-nucleoside ethyl 6-hydroxyquinoline-3-carboxylate derivatives have shown promise in inhibiting the replication of Hepatitis B Virus (HBV) DNA in vitro, indicating potential for therapeutic use (Liu et al., 2008).
Gas-Chromatographic Determination
- Application : Ethyl 6,7-di-isobutoxy-4-hydroxyquinoline-3-carboxylate, used in animal feeding, can be determined in feeding stuffs through a modified Zeisel treatment and gas chromatography (Hoodless & Weston, 1970).
Antioxidant Use in Animal Feed
- Application : 6-Ethyl-1,2-dihydro-2,2,4-trimethylquinoline, known as ethoxyquin, is extensively used as an antioxidant in animal feed to protect against lipid peroxidation. Its use is subject to safety and toxicity evaluations (Blaszczyk et al., 2013).
Safety And Hazards
Future Directions
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .
properties
IUPAC Name |
6-ethyl-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-8-3-4-10-9(7-8)11(13)5-6-12-10/h3-7H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKNYSZMAPLOOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352226 | |
Record name | 6-Ethyl-4-hydroxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-4-hydroxyquinoline | |
CAS RN |
303121-13-3 | |
Record name | 6-Ethyl-4-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303121-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Ethyl-4-hydroxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 303121-13-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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